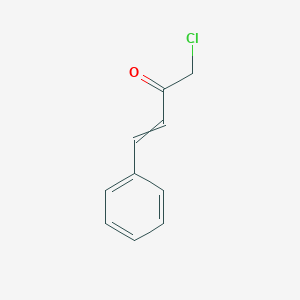

1-Chloro-4-phenyl-3-buten-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

13605-67-9 |

|---|---|

Molecular Formula |

C10H9ClO |

Molecular Weight |

180.63 g/mol |

IUPAC Name |

1-chloro-4-phenylbut-3-en-2-one |

InChI |

InChI=1S/C10H9ClO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-7H,8H2 |

InChI Key |

PANXYZZXJIDXMI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)CCl |

Origin of Product |

United States |

Foundational & Exploratory

1-Chloro-4-phenyl-3-buten-2-one chemical properties

An In-depth Technical Guide on the Chemical Properties of 1-Chloro-4-phenyl-3-buten-2-one

Disclaimer: Initial searches for "this compound" yielded ambiguous results, with greater availability of data for the isomeric compound 3-Chloro-4-phenyl-3-butene-2-one . This guide will focus on the latter, providing a comprehensive overview of its chemical properties, alongside comparative data for its parent compound, 4-Phenyl-3-buten-2-one , to offer a thorough understanding for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of 3-Chloro-4-phenyl-3-butene-2-one and its parent compound, 4-Phenyl-3-buten-2-one. The data has been compiled from various sources and is presented for easy comparison.

3-Chloro-4-phenyl-3-butene-2-one

Quantitative data for 3-Chloro-4-phenyl-3-butene-2-one is sparse in publicly available literature. The following table presents the available information.

| Property | Value | Source |

| CAS Number | 53973-14-1 | [1] |

| Molecular Formula | C₁₀H₉ClO | [1] |

| Molecular Weight | 180.63 g/mol | [1] |

| IUPAC Name | 3-chloro-4-phenylbut-3-en-2-one | [1] |

4-Phenyl-3-buten-2-one (Benzalacetone)

As a widely studied compound, more extensive data is available for 4-Phenyl-3-buten-2-one.

| Property | Value | Source |

| CAS Number | 122-57-6 | [2] |

| Molecular Formula | C₁₀H₁₀O | [2] |

| Molecular Weight | 146.19 g/mol | [3] |

| Melting Point | 39-42 °C | [2] |

| Boiling Point | 260-262 °C | [2][3] |

| Flash Point | 123 °C (closed cup) | [4] |

| Vapor Pressure | 0.01 mmHg (25 °C) | |

| Solubility in Water | 1.3 g/L (20 °C) | [3] |

| Solubility in Organic Solvents | Freely soluble in alcohol, benzene, chloroform, and diethyl ether. Very slightly soluble in petroleum ether. | [2] |

| Appearance | Colorless to yellowish-green solid | [5] |

| Odor | Characteristic, coumarin-like | [5] |

Experimental Protocols

This section details the methodologies for the synthesis and analysis of the subject compounds.

Synthesis of 4-Phenyl-3-buten-2-one (Claisen-Schmidt Condensation)

A common method for the synthesis of 4-Phenyl-3-buten-2-one is the Claisen-Schmidt condensation of benzaldehyde with acetone.

Procedure:

-

In a flask equipped with a stirrer and a thermometer, combine 10 ml of freshly distilled benzaldehyde and 20 ml of acetone. A significant excess of acetone is used to minimize the formation of the dibenzalacetone byproduct.

-

The flask is maintained in a cold-water bath.

-

Slowly add 2.5 ml of a 10% sodium hydroxide solution dropwise while stirring, ensuring the temperature of the reaction mixture does not exceed 30 °C.

-

After the addition is complete, continue stirring the mixture for 2 hours at room temperature.

-

The reaction mixture can then be worked up by neutralization and extraction to isolate the product.

Proposed Synthesis of 3-Chloro-4-phenyl-3-butene-2-one

Proposed Procedure:

-

Charge a three-necked flask equipped with a stirrer, dropping funnel, and internal thermometer with 1.0 mol of 3-chlorobenzaldehyde, 60.3 mols of acetone, and 200 ml of methanol.

-

While vigorously stirring the mixture, add a solution of 0.05 mol of potassium hydroxide in 16 ml of water dropwise, maintaining an internal temperature of 20-25°C.

-

Continue to stir the mixture for an additional 3 hours.

-

Filter off any precipitated solid by-product.

-

Neutralize the filtrate by the dropwise addition of glacial acetic acid and then concentrate it by evaporation under vacuum.

-

The residue is then subjected to a liquid-liquid extraction with a mixture of water and ether.

-

The ether phase is separated, dried over sodium sulfate, clarified with charcoal, and evaporated to yield the crude product.

-

The crude product can be further purified by high vacuum distillation and recrystallization from methanol.

Spectroscopic Analysis

Standard spectroscopic techniques are used to characterize these compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure. For 4-Phenyl-3-buten-2-one, ¹H NMR spectra in methanol-d₃ show characteristic signals for the methyl group, the vinylic protons, and the aromatic protons.[7][8]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups. The IR spectrum of 3-Chloro-4-phenyl-3-butene-2-one shows characteristic absorption bands for the carbonyl group and the carbon-carbon double bond.[1]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds.

Reactivity and Biological Activity

Reactivity

Both 3-Chloro-4-phenyl-3-butene-2-one and 4-Phenyl-3-buten-2-one possess an α,β-unsaturated ketone functional group, which is a key determinant of their reactivity. This enone system has two electrophilic sites: the carbonyl carbon and the β-carbon. This allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the double bond. The presence of the chloro group in 3-Chloro-4-phenyl-3-butene-2-one is expected to influence the electron density of the double bond and potentially affect its reactivity in addition reactions.

4-Phenyl-3-buten-2-one is utilized in organic synthesis as a building block for various reactions, including condensation reactions, cycloadditions, Michael additions, and Grignard reactions.[5]

Biological Activity

While no specific biological activity has been reported for 3-Chloro-4-phenyl-3-butene-2-one, its parent compound, 4-Phenyl-3-buten-2-one, has been investigated for several biological activities. It is a known substrate for glutathione S-transferases.[2] Additionally, it has been identified as a metabolite of the gram-negative entomopathogenic bacterium Xenorhabdus nematophila and acts as an inhibitor of the enzyme phospholipase A2 (PLA2).[2][9] Some studies have also suggested that it can act as an immunosuppressant.[2]

Visualizations

Proposed Synthesis Workflow for 3-Chloro-4-phenyl-3-butene-2-one

Caption: Proposed experimental workflow for the synthesis of 3-Chloro-4-phenyl-3-butene-2-one.

Structural Relationship

References

- 1. 3-Chloro-4-phenyl-3-butene-2-one [webbook.nist.gov]

- 2. 4-Phenyl-3-buten-2-one 99 122-57-6 [sigmaaldrich.com]

- 3. 4-PHENYL-3-BUTEN-2-ONE For Synthesis, 98% | C10H10O | Loba Chemie Pvt. Ltd. India [lobachemie.com]

- 4. 4-フェニル-3-ブテン-2-オン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Phenyl-3-buten-2-on – Wikipedia [de.wikipedia.org]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

Elucidation of the Molecular Structure: A Technical Guide to 1-Chloro-4-phenyl-3-buten-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural elucidation of 1-chloro-4-phenyl-3-buten-2-one. Due to the limited direct experimental data available for this specific isomer, this paper focuses on a comparative structural analysis with closely related and well-characterized analogs. By examining the spectroscopic data of its structural isomers and the parent compound, we can predict and understand the key features of this compound.

Introduction to this compound and its Isomers

This compound is an α,β-unsaturated ketone. Its chemical structure consists of a four-carbon butenone backbone with a phenyl group at the C4 position and a chlorine atom at the C1 position. The presence of a double bond gives rise to the possibility of (E) and (Z) stereoisomers. The elucidation of its precise structure relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

For a comprehensive understanding, this guide will also discuss the structural isomers where the chlorine atom is located at different positions on the butenone chain or the phenyl ring, as these are often encountered in synthetic pathways and can be crucial for correct identification.

Predicted Spectroscopic Data for this compound

Table 1: Predicted Spectroscopic Data for (E)-1-Chloro-4-phenyl-3-buten-2-one

| Spectroscopic Technique | Predicted Characteristic Signals |

| ¹H NMR | δ (ppm) |

| ~4.3 (s, 2H, -CH₂Cl) | |

| ~6.8 (d, 1H, =CH-CO) | |

| ~7.6 (d, 1H, Ph-CH=) | |

| ~7.4-7.5 (m, 5H, Ar-H) | |

| ¹³C NMR | δ (ppm) |

| ~45 (-CH₂Cl) | |

| ~125 (=CH-CO) | |

| ~145 (Ph-CH=) | |

| ~128-134 (Ar-C) | |

| ~195 (C=O) | |

| IR | ν (cm⁻¹) |

| ~1680 (C=O stretch, conjugated) | |

| ~1610 (C=C stretch) | |

| ~750 (C-Cl stretch) | |

| Mass Spec. (EI) | m/z |

| ~180/182 (M⁺/M⁺+2, chlorine isotope pattern) | |

| ~145 (M⁺ - Cl) | |

| ~131 (M⁺ - CH₂Cl) | |

| ~103 (C₈H₇⁺) | |

| ~77 (C₆H₅⁺) |

Comparative Analysis with Known Isomers and Analogs

The structural elucidation of this compound is best achieved by comparing its expected spectroscopic data with that of known, structurally similar compounds.

4-Phenyl-3-buten-2-one (Parent Compound)

4-Phenyl-3-buten-2-one, also known as benzalacetone, is the parent compound without the chlorine substituent. Its extensive spectroscopic data provides a baseline for our analysis.[1][2][3]

Table 2: Spectroscopic Data for (E)-4-Phenyl-3-buten-2-one

| Spectroscopic Technique | Characteristic Signals |

| ¹H NMR (in CDCl₃) | δ (ppm) |

| 2.38 (s, 3H, -CH₃)[4] | |

| 6.79 (d, 1H, =CH-CO)[4][5] | |

| 7.42-7.65 (m, 5H, Ar-H)[4][5] | |

| ¹³C NMR | δ (ppm) |

| ~27 (-CH₃) | |

| ~125 (=CH-CO) | |

| ~143 (Ph-CH=) | |

| ~128-134 (Ar-C) | |

| ~198 (C=O) | |

| IR | ν (cm⁻¹) |

| ~1665 (C=O stretch) | |

| ~1610 (C=C stretch) | |

| Mass Spec. (EI) | m/z |

| 146 (M⁺)[3] | |

| 131 (M⁺ - CH₃) | |

| 103 (M⁺ - COCH₃) | |

| 77 (C₆H₅⁺) |

3-Chloro-4-phenyl-3-buten-2-one

This isomer has the chlorine atom on the double bond at the C3 position. The NIST WebBook provides an IR spectrum for this compound.[6]

Table 3: Spectroscopic Data for 3-Chloro-4-phenyl-3-buten-2-one

| Spectroscopic Technique | Characteristic Signals |

| IR | ν (cm⁻¹) |

| Available in NIST database[6] | |

| Molecular Formula | C₁₀H₉ClO[6] |

| Molecular Weight | 180.631 g/mol [6] |

Chlorophenyl Isomers: (E)-4-(3-Chlorophenyl)but-3-en-2-one and 4-(4-Chlorophenyl)-3-buten-2-one

In these isomers, the chlorine atom is substituted on the phenyl ring.[7][8] This would primarily affect the aromatic region of the NMR spectra and introduce a characteristic isotopic pattern in the mass spectrum.

Table 4: Spectroscopic Data for Chlorophenyl Isomers

| Compound | Molecular Formula | Molecular Weight | Key Feature |

| (E)-4-(3-Chlorophenyl)but-3-en-2-one | C₁₀H₉ClO[7] | 180.63 g/mol [7] | Complex splitting in aromatic region of ¹H NMR. |

| 4-(4-Chlorophenyl)-3-buten-2-one | C₁₀H₉ClO[8] | 180.63 g/mol [8] | Two doublets in the aromatic region of ¹H NMR. |

Experimental Protocols for Structural Elucidation

The definitive identification of this compound would require its synthesis followed by spectroscopic analysis. A general workflow for this process is outlined below.

Synthesis

A plausible synthetic route to this compound could involve the aldol condensation of benzaldehyde with chloroacetone. The reaction conditions would need to be optimized to favor the desired product and minimize side reactions.

Purification

The crude product would be purified using techniques such as column chromatography on silica gel. The purity of the isolated compound should be assessed by thin-layer chromatography (TLC) and melting point determination.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (CDCl₃). 2D NMR techniques like COSY and HSQC could be employed to confirm the connectivity of protons and carbons.

-

Infrared Spectroscopy: An IR spectrum would be recorded using an FTIR spectrometer. The sample can be analyzed as a thin film on a salt plate or as a KBr pellet.

-

Mass Spectrometry: A mass spectrum would be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass and confirm the elemental composition.

Visualizing the Structural Relationships and Workflow

The following diagrams illustrate the molecular structure and the general workflow for its elucidation.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for structure elucidation.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of modern spectroscopic techniques. By comparing the obtained data with the well-established spectra of its parent compound and various isomers, a definitive assignment of the structure can be made. This guide provides the foundational knowledge and predicted data necessary for researchers to undertake the synthesis and characterization of this compound, which may hold potential for applications in drug development and materials science.

References

- 1. 4-Phenyl-3-Buten-2-one | C10H10O | CID 15909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Buten-2-one, 4-phenyl- [webbook.nist.gov]

- 3. 3-Buten-2-one, 4-phenyl-, (E)- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 3-Chloro-4-phenyl-3-butene-2-one [webbook.nist.gov]

- 7. (E)-4-(3-Chloro-phenyl)-but-3-en-2-one | C10H9ClO | CID 5373975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(4-Chlorophenyl)-3-buten-2-one | C10H9ClO | CID 736572 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Properties of Phenyl-Butenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the physical properties of chlorinated phenyl-butenone derivatives. Due to the limited availability of experimental data for 1-Chloro-4-phenyl-3-buten-2-one, this document focuses on its close structural isomer, 3-Chloro-4-phenyl-3-butene-2-one, and related compounds. Understanding the physicochemical characteristics of these molecules is crucial for their application in synthetic chemistry and drug development, as these properties significantly influence reactivity, formulation, and biological activity. This guide summarizes available quantitative data, presents a relevant experimental protocol, and clarifies the structural relationships between these compounds.

Data Presentation: Physical Properties of Phenyl-Butenone Derivatives

The following table summarizes the available physical and chemical properties for 3-Chloro-4-phenyl-3-butene-2-one and its parent compound, 4-Phenyl-3-buten-2-one. Data for this compound is largely unavailable in the cited literature.

| Property | 3-Chloro-4-phenyl-3-butene-2-one | 4-Phenyl-3-buten-2-one |

| CAS Number | 53973-14-1 | 122-57-6 |

| Molecular Formula | C₁₀H₉ClO[1] | C₁₀H₁₀O |

| Molecular Weight | 180.63 g/mol [1][2] | 146.19 g/mol |

| Melting Point | Not available | 39-42 °C |

| Boiling Point | Not available | 260-262 °C |

| Vapor Pressure | Not available | 0.01 mmHg (at 25 °C) |

| Solubility | Not available | Water: Very slightly soluble. Alcohol, Benzene, Chloroform, Diethyl Ether: Freely soluble. Petroleum Ether: Very slightly soluble. |

Experimental Protocols

While a specific experimental protocol for the determination of the physical properties of 3-Chloro-4-phenyl-3-butene-2-one is not detailed in the available literature, the synthesis of a closely related saturated analog, 3-chloro-4-phenylbutan-2-one, is well-documented. This procedure from Organic Syntheses provides insight into the handling and purification of similar chlorinated ketones, which are essential steps prior to physical property characterization.

Synthesis of 3-chloro-4-phenylbutan-2-one [3]

This synthesis involves the chlorination of (E)-4-phenyl-3-buten-2-ol. The protocol highlights key laboratory techniques applicable to this class of compounds.

Materials and Equipment:

-

(E)-4-phenyl-3-buten-2-ol

-

Absolute ethanol

-

Thiourea

-

Round-bottom flask

-

Magnetic stirrer

-

Ice-water bath

-

Oil bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent: Ethyl acetate/pentane mixture

Procedure:

-

Reaction Setup: A solution of (E)-4-phenyl-3-buten-2-ol in a suitable solvent is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Chlorination: A chlorinating agent is added to the solution. The reaction temperature is controlled, often using an ice-water bath, to manage the exothermicity of the reaction.

-

Workup: After the reaction is complete, the crude product is worked up. This typically involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer to remove impurities, and drying it over an anhydrous salt like magnesium sulfate.

-

Purification: The crude 3-chloro-4-phenylbutan-2-one is purified by column chromatography on silica gel. A gradient of ethyl acetate in pentane is commonly used as the eluent.

-

Characterization: The purified product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry to confirm its structure and purity.

Mandatory Visualization

The following diagram illustrates the structural relationships between the target compound, this compound, and its related derivatives discussed in this guide.

Structural relationships of phenyl-butenone derivatives.

References

An In-depth Technical Guide to 1-Chloro-4-phenyl-3-buten-2-one and its Analogs for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-Chloro-4-phenyl-3-buten-2-one and its closely related analogs. Given the limited direct information available for this compound, this document leverages data from its structural relatives to offer valuable insights for researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

A definitive CAS (Chemical Abstracts Service) registry number for this compound could not be readily identified in public databases. This suggests that the compound may be a novel substance, a transient intermediate, or not yet extensively characterized. However, comprehensive data exists for several structurally similar compounds, which are crucial for predicting the properties and reactivity of the target molecule.

Key Analogs and Their Physicochemical Data

The following table summarizes the key physicochemical properties of selected analogs of this compound. These compounds provide a basis for understanding the potential characteristics of the target molecule.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Phenyl-3-buten-2-one | 122-57-6 | C₁₀H₁₀O | 146.19 | 39-42 | 260-262 |

| 1-Chloro-4-phenyl-3-butyn-2-one | 176648-09-2 | C₁₀H₇ClO | 178.62 | 37 | 136-138 @ 7 Torr |

| 3-Chloro-4-phenylbutan-2-one | 20849-77-8 | C₁₀H₁₁ClO | 182.64 | N/A | N/A |

| 4-(4-Chlorophenyl)-3-buten-2-one | 3160-40-5 | C₁₀H₉ClO | 180.63 | N/A | N/A |

Synthesis and Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not available, a plausible synthetic route can be extrapolated from established methods for the synthesis of α-haloketones and related compounds.

Proposed Synthetic Pathway for this compound

A potential route to this compound involves the direct α-chlorination of the parent compound, 4-Phenyl-3-buten-2-one (also known as benzalacetone). This method is a common strategy for the preparation of α-haloketones.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of 3-Chloro-4-phenylbutan-2-one from (E)-4-Phenyl-3-buten-2-one[1]

This established protocol details the synthesis of a saturated isomer and provides a foundation for the halogenation of the butenone backbone.

Materials:

-

(E)-4-Phenyl-3-buten-2-one (10.00 g, 68.4 mmol)

-

Absolute Ethanol (100 mL)

-

Sodium borohydride (2.59 g, 68.5 mmol)

-

Iridium-based catalyst (for isomerization/C-Cl bond formation)

-

Thiourea

Procedure:

-

Reduction of the Enone: (E)-4-Phenyl-3-buten-2-one is dissolved in absolute ethanol and cooled in an ice-water bath. Sodium borohydride is added in one portion, and the reaction is stirred for 15 minutes to yield 4-phenyl-3-buten-2-ol.[1]

-

Isomerization and Chlorination: The crude allylic alcohol is then subjected to an iridium-catalyzed tandem isomerization and C-Cl bond formation to yield the α-chloroketone, 3-chloro-4-phenylbutan-2-one.[1]

-

Purification: The crude product can be purified by column chromatography on silica gel.[1]

Biological Activity and Signaling Pathways

α,β-Unsaturated carbonyl compounds, including the parent structure of the target molecule, are known to exhibit significant biological activity. Their reactivity is often attributed to the electrophilic nature of the β-carbon, which makes them susceptible to Michael addition by nucleophiles such as the thiol groups of cysteine residues in proteins.

Nrf2-EpRE Signaling Pathway Induction

Many α,β-unsaturated aldehydes and ketones are known inducers of phase II detoxification enzymes. This induction is primarily mediated through the Nrf2-EpRE (Nuclear factor erythroid 2-related factor 2 - Electrophile Response Element) signaling pathway.[2]

Caption: Activation of the Nrf2-EpRE pathway by α,β-unsaturated ketones.

Potential for Neurotoxicity

The electrophilic nature of α,β-unsaturated carbonyl compounds also underlies their potential for toxicity. By forming adducts with critical cysteine residues in proteins, they can disrupt cellular signaling pathways.[3] For instance, they can inhibit nitric oxide (NO) signaling at nerve terminals, which is a proposed mechanism for their neurotoxicity.[3]

Conclusion

While direct experimental data for this compound is scarce, a comprehensive understanding of its potential properties, synthesis, and biological activity can be derived from its close structural analogs. The information presented in this guide serves as a valuable starting point for researchers and drug development professionals interested in this class of compounds. Further experimental investigation is warranted to fully characterize the physicochemical properties and biological profile of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Signaling pathways involved in phase II gene induction by alpha, beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (3E)-1-Chloro-4-phenyl-3-buten-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3E)-1-Chloro-4-phenyl-3-buten-2-one, an α,β-unsaturated ketone, is a derivative of the more widely known compound, 4-phenyl-3-buten-2-one (benzylideneacetone). The introduction of a chlorine atom at the C-1 position significantly influences the molecule's electrophilicity and, consequently, its chemical reactivity and biological activity. This guide provides a detailed overview of its chemical properties, synthesis, and potential biological significance, drawing on data from related compounds to offer a comprehensive perspective for research and development.

The core structure features a phenyl group conjugated to an enone system, which is a common motif in pharmacologically active compounds. The presence of the α-chloro substituent makes it a potential alkylating agent and a subject of interest for studying its interactions with biological macromolecules.

Chemical and Physical Properties

Quantitative data for (3E)-1-Chloro-4-phenyl-3-buten-2-one is summarized below. For context, properties of the parent compound, 4-phenyl-3-buten-2-one, are also provided.

| Property | (3E)-1-Chloro-4-phenyl-3-buten-2-one | 4-Phenyl-3-buten-2-one |

| IUPAC Name | (3E)-1-Chloro-4-phenyl-3-buten-2-one | 4-phenylbut-3-en-2-one[1] |

| Synonyms | - | Benzalacetone, Benzylideneacetone, Methyl styryl ketone[1] |

| CAS Number | Not explicitly found | 122-57-6[1] |

| Molecular Formula | C₁₀H₉ClO | C₁₀H₁₀O[1] |

| Molecular Weight | 180.63 g/mol | 146.19 g/mol [1] |

| Appearance | - | Colorless to slightly yellow crystalline solid[1] |

| Solubility | - | Insoluble in water; soluble in organic solvents and oils[1] |

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of 4-Phenyl-3-buten-2-one (Illustrative)

This protocol describes a general procedure for the synthesis of the parent compound, which can be a precursor for subsequent chlorination.

Materials:

-

Benzaldehyde

-

Acetone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Prepare a solution of sodium hydroxide in a mixture of water and ethanol in a flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a mixture of benzaldehyde and acetone to the cooled NaOH solution with continuous stirring.

-

Allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure 4-phenyl-3-buten-2-one.

Proposed Chlorination Step:

The introduction of a chlorine atom at the C-1 position (α- to the carbonyl group) could potentially be achieved through α-halogenation of the enone. This often involves the use of reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).

Logical Workflow for Synthesis

Caption: Proposed two-step synthesis of (3E)-1-Chloro-4-phenyl-3-buten-2-one.

Reactivity and Potential Signaling Pathways

The reactivity of (3E)-1-Chloro-4-phenyl-3-buten-2-one is dictated by the electrophilic nature of the α,β-unsaturated ketone system and the presence of the chlorine atom.

-

Michael Addition: The β-carbon of the enone is susceptible to nucleophilic attack by soft nucleophiles in a Michael (1,4-conjugate) addition.

-

Nucleophilic Acyl Substitution: The carbonyl carbon can be attacked by hard nucleophiles (1,2-addition).

-

Alkylation: The chlorine atom at the α-position makes the compound a potential alkylating agent, capable of reacting with nucleophilic residues in biomolecules, such as the thiol groups of cysteine residues in proteins.

General Reactivity Pathway

References

molecular weight of 1-Chloro-4-phenyl-3-buten-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Chloro-4-phenyl-3-buten-2-one, a compound of interest in organic synthesis and potentially in drug development. Due to the limited availability of experimental data for this specific isomer, this guide also includes comparative data for related compounds and proposes a viable synthesis protocol based on established chemical principles.

Physicochemical Data

The following table summarizes the key quantitative data for this compound and its related isomers. The data for the target compound is calculated, while the data for the related compounds is from published sources.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| This compound | C₁₀H₉ClO | 180.63 | Not available | Data is calculated based on the chemical structure. |

| 3-Chloro-4-phenyl-3-butene-2-one | C₁₀H₉ClO | 180.631[1] | 53973-14-1[1] | Isomer with chlorine at the 3-position. |

| 4-(4-Chlorophenyl)-3-buten-2-one | C₁₀H₉ClO | 180.63 | 3160-40-5 | Isomer with chlorine on the phenyl ring. |

| 1-Chloro-4-phenyl-3-butyn-2-one | C₁₀H₇ClO | 178.62[2] | 176648-09-2[2] | Alkyne analogue. |

| 3-Chloro-4-phenylbutan-2-one | C₁₀H₁₁ClO | 182.64 | 20849-77-8 | Saturated analogue. |

| 4-Phenyl-3-buten-2-one (Benzalacetone) | C₁₀H₁₀O | 146.19[3] | 122-57-6[4] | Parent compound. |

Proposed Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be approached via the α-chlorination of the parent ketone, 4-phenyl-3-buten-2-one (benzalacetone). This method is a common strategy for the preparation of α-haloketones.

Reaction:

4-Phenyl-3-buten-2-one + SO₂Cl₂ → this compound + SO₂ + HCl

Materials:

-

4-Phenyl-3-buten-2-one (Benzalacetone)

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Dissolve 4-phenyl-3-buten-2-one (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as sulfuryl chloride is corrosive and toxic, and the reaction evolves SO₂ and HCl gases. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Synthesis Pathway

The following diagram illustrates the proposed synthesis of this compound from benzaldehyde and acetone, followed by α-chlorination.

References

Synthesis of α-Chloro Phenylbutenone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of α-chloro phenylbutenone derivatives, crucial intermediates in the development of various pharmaceutical compounds. This document outlines detailed experimental protocols, presents quantitative data in a clear, tabular format, and includes workflow diagrams to illustrate the synthetic pathways.

Core Synthesis Pathways

The primary route to α-chloro phenylbutenone derivatives involves the chlorination of a phenylbutenone precursor. A key and well-documented example is the synthesis of 3-chloro-4-phenylbutan-2-one from (E)-4-phenyl-3-buten-2-one (also known as benzalacetone). This process typically involves a two-step sequence: the reduction of the enone to the corresponding allylic alcohol, followed by an iridium-catalyzed tandem isomerization and chlorination.

General Reaction Scheme

Caption: General workflow for the synthesis of 3-chloro-4-phenylbutan-2-one.

Experimental Protocols

Synthesis of 3-Chloro-4-phenylbutan-2-one[1]

This protocol details a reliable, multi-step synthesis starting from (E)-4-phenyl-3-buten-2-one.

Step 1: Reduction of (E)-4-Phenyl-3-buten-2-one to 4-Phenyl-3-buten-2-ol

-

A 500-mL three-necked, round-bottomed flask is equipped with a magnetic stir bar, flame-dried, and placed under a nitrogen atmosphere.

-

(E)-4-phenyl-3-buten-2-one (10.00 g, 68.4 mmol) and absolute ethanol (100 mL) are added to the flask and stirred at room temperature for 15 minutes until the solid dissolves.

-

The flask is cooled to 4 °C in an ice-water bath.

-

Sodium borohydride (2.59 g, 68.5 mmol) is added in one portion, and the reaction mixture is maintained at 4 °C for 15 minutes.

-

The ice-water bath is removed, and the reaction is stirred for 50 minutes, allowing it to warm to room temperature.

-

The reaction is quenched by the dropwise addition of 30 mL of deionized water over 6 minutes while cooling the flask in an ice-water bath.

-

A solution of 5 mL of concentrated hydrochloric acid in 40 mL of deionized water is then added dropwise over 15 minutes.

Step 2: Iridium-Catalyzed Isomerization and Chlorination

-

The crude 4-phenyl-3-buten-2-ol from the previous step is transferred to a 500-mL three-necked, round-bottomed flask using THF (14 mL).

-

Deionized water (28 mL) is added to maintain a 1:2 v/v ratio of THF to water.

-

N-Chlorosuccinimide (NCS) is used as the chlorinating agent.[1][2][3][4][5] The reaction is catalyzed by an iridium complex, [Cp*IrCl2]2.

-

The reaction proceeds via a tandem isomerization of the allylic alcohol to the enol form, which is then chlorinated.

Purification

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in n-pentane as the eluent.[6]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 3-chloro-4-phenylbutan-2-one.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State | Spectroscopic Data |

| 3-Chloro-4-phenylbutan-2-one | C₁₀H₁₁ClO | 182.64 | 76% (over 3 steps)[6] | Yellow Oil[6] | ¹H NMR (500 MHz, CDCl₃) δ: 2.29 (s, 3H), 3.08 (dd, J = 14.3, 8.1 Hz, 1H), 3.34 (dd, J = 14.3, 6.2 Hz, 1H), 4.41 (dd, J = 8.0, 6.2 Hz, 1H), 7.21–7.33 (m, 5H)[6]. ¹³C NMR (125 MHz, CDCl₃) δ: 26.8, 39.8, 63.8, 127.2, 128.6, 129.3, 136.1, 202.6[6]. |

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process for 3-chloro-4-phenylbutan-2-one.

Caption: Detailed workflow for the synthesis and purification of 3-chloro-4-phenylbutan-2-one.

Alternative Synthetic Approaches and Derivatives

While the iridium-catalyzed method is well-documented for 3-chloro-4-phenylbutan-2-one, other methods can be employed for the synthesis of α-chloro phenylbutenone derivatives. These include:

-

Direct Chlorination of Enones: The direct chlorination of α,β-unsaturated ketones can be achieved using various chlorinating agents, though regioselectivity can be a challenge.

-

Friedel-Crafts Acylation: Synthesis of α-chloro aryl ketones can be achieved via Friedel-Crafts acylation using an appropriate α-chloro acyl chloride and an aromatic substrate. This approach could be adapted for substituted phenylbutenone derivatives.

-

Biocatalytic Reduction: Asymmetric synthesis of chiral α-chloro alcohols, which can be subsequently oxidized to the corresponding ketones, has been reported using baker's yeast as a biocatalyst for the reduction of 2-chloro-1-phenylethanone derivatives.[7]

Further research into these alternative methods can provide access to a wider range of α-chloro phenylbutenone derivatives with diverse substitution patterns on the phenyl ring, which is of significant interest for structure-activity relationship studies in drug discovery.

References

- 1. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]

- 2. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 3. benthamscience.com [benthamscience.com]

- 4. isca.me [isca.me]

- 5. researchgate.net [researchgate.net]

- 6. orgsyn.org [orgsyn.org]

- 7. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]

An In-depth Technical Guide to the Electrophilic Potential of 1-Chloro-4-phenyl-3-buten-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-4-phenyl-3-buten-2-one is an α,β-unsaturated α'-haloketone, a class of compounds known for their significant electrophilic reactivity. This technical guide provides a comprehensive overview of the electrophilic potential of this molecule, consolidating available information on its synthesis, reactivity, and potential biological significance. Due to the limited availability of direct experimental data for this specific compound, this guide also outlines proposed experimental and computational protocols for its detailed characterization. The inherent electrophilicity of this compound, conferred by the presence of both an α-haloketone moiety and a conjugated enone system, makes it a molecule of interest for applications in synthetic chemistry and as a potential modulator of biological pathways sensitive to electrophilic species, such as the NRF2-KEAP1 signaling cascade.

Introduction

α,β-Unsaturated carbonyl compounds are a pivotal class of molecules in organic chemistry and drug discovery, recognized for their diverse biological activities. The introduction of a halogen atom at the α'-position to the carbonyl group, as seen in this compound, is expected to significantly enhance its electrophilic character. This molecule possesses two key electrophilic centers: the β-carbon of the enone system, susceptible to Michael addition, and the α'-carbon bearing the chlorine atom, which can undergo nucleophilic substitution.[1][2] This dual reactivity profile makes this compound a versatile synthetic intermediate and a candidate for covalent interaction with biological nucleophiles.

This guide aims to provide a detailed technical overview for researchers interested in the synthesis, reactivity, and potential applications of this compound.

Synthesis of this compound

Proposed Synthetic Protocol: α'-Chlorination of (E)-4-phenyl-3-buten-2-one

The direct α'-chlorination of an enone can be challenging due to competing reactions at the double bond. A common strategy involves the use of N-chlorosuccinimide (NCS) under acidic or radical conditions. An iridium-catalyzed method has been reported for the chlorination of allylic alcohols to α-chloroketones, which could be adapted here.[3]

Reaction Scheme:

(E)-4-phenyl-3-buten-2-one → this compound

Proposed Experimental Protocol:

-

Preparation of the Reaction Mixture: To a solution of (E)-4-phenyl-3-buten-2-one (1.0 equiv.) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water, add a catalytic amount of a chlorination catalyst, for instance, dichloro(pentamethylcyclopentadienyl)iridium(III) dimer ([Cp*IrCl₂]₂).[3]

-

Addition of Chlorinating Agent: Add N-chlorosuccinimide (NCS) (1.2 equiv.) to the reaction mixture in one portion.[3]

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

A detailed protocol for the synthesis of the saturated analog, 3-chloro-4-phenylbutan-2-one, from (E)-4-phenyl-3-buten-2-one has been described, which involves a two-step process of reduction to the allylic alcohol followed by iridium-catalyzed chlorination.[3] This suggests that direct chlorination of the enone might require careful optimization to avoid side reactions.

dot

Caption: Proposed workflow for the synthesis of this compound.

Electrophilic Potential and Reactivity

The electrophilic character of this compound is defined by two electronically distinct reactive sites.

Theoretical Framework

The molecule's structure suggests a high propensity for reactions with a wide range of nucleophiles. The primary modes of reaction are anticipated to be:

-

Michael (1,4-Conjugate) Addition: Nucleophilic attack at the β-carbon of the α,β-unsaturated ketone system. This is a common reaction for enones with soft nucleophiles like thiols and amines.[4][5]

-

Nucleophilic Substitution (Sₙ2): Attack at the α'-carbon bearing the chlorine atom. This is characteristic of α-haloketones.

The competition between these two pathways will be influenced by the nature of the nucleophile (hard vs. soft), the reaction conditions (solvent, temperature), and the steric hindrance around each electrophilic center.

>, shape=plaintext];

Caption: Proposed activation of the NRF2 signaling pathway.

Conclusion

This compound represents a molecule with significant, yet largely unexplored, electrophilic potential. Its dual reactive sites make it a promising candidate for further investigation in both synthetic chemistry and chemical biology. While a lack of direct experimental data currently exists, this guide provides a robust theoretical framework and detailed proposed methodologies for its synthesis and the comprehensive characterization of its electrophilic reactivity. The potential for this compound to modulate the NRF2-KEAP1 pathway highlights its relevance for researchers in drug discovery and toxicology. Further experimental and computational studies are crucial to fully elucidate the chemical and biological properties of this intriguing molecule.

References

- 1. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide on the Biological Activity of 1-Chloro-4-phenyl-3-buten-2-one

Disclaimer: Extensive literature searches have revealed a significant lack of available scientific data regarding the biological activity of 1-Chloro-4-phenyl-3-buten-2-one. The majority of relevant research focuses on a structurally related but distinct compound, 1-chloro-3-buten-2-one (CBO), a metabolite of the industrial chemical 1,3-butadiene. This guide will summarize the known biological activities of CBO to provide context on a related molecule, while clearly acknowledging that this information may not be representative of the activity of this compound.

Introduction to 1-chloro-3-buten-2-one (CBO)

1-chloro-3-buten-2-one (CBO) is a bifunctional alkylating agent and a metabolite of 1,3-butadiene.[1] It is formed in the body through the bioactivation of 1-chloro-2-hydroxy-3-butene (CHB) by alcohol dehydrogenases.[1] Due to its reactive nature, CBO has been investigated for its potential cytotoxic and genotoxic effects.

Cytotoxicity and Genotoxicity of 1-chloro-3-buten-2-one (CBO)

Research has demonstrated that CBO exhibits significant cytotoxic and genotoxic properties. Studies on human normal hepatocyte L02 cells have shown that CBO is approximately 100-fold more potent in its cytotoxic and genotoxic effects compared to its precursor, CHB.[1]

Quantitative Cytotoxicity Data

The cytotoxic effects of CBO have been quantified using various assays. The following table summarizes the available data.

| Compound | Cell Line | Assay | Effective Concentration | Endpoint | Reference |

| 1-chloro-3-buten-2-one (CBO) | Human Hepatocyte L02 | MTT Assay | Starting at 40 µM | 80% cell viability | [1] |

Genotoxic Effects

CBO has been shown to induce DNA damage. Interestingly, while its precursor CHB generates both single-strand breaks and alkali-labile sites in DNA, CBO primarily produces alkali-labile sites.[1] Furthermore, CBO is capable of directly causing DNA breaks, a property not observed with CHB.[1] However, studies using the comet assay have indicated that neither compound induces DNA cross-links.[1]

The mutagenic potential of CBO was difficult to assess reliably in the Ames test due to its high toxicity to the bacterial strains used.[1]

Experimental Protocols

The following are brief descriptions of the key experimental methodologies used to assess the biological activity of CBO.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Culture: Human normal hepatocyte L02 cells are cultured under standard conditions.

-

Treatment: Cells are treated with varying concentrations of the test compound (e.g., CBO) for a specified period.

-

MTT Addition: MTT solution is added to each well and incubated to allow for formazan formation.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Relative Cloning Efficiency (RCE) Assay

The RCE assay is a method to determine the cytotoxicity of a substance by measuring its effect on the ability of single cells to form colonies.

-

Cell Seeding: A known number of cells are seeded into culture dishes.

-

Treatment: The cells are exposed to different concentrations of the test compound.

-

Incubation: The dishes are incubated for a period sufficient for colony formation (typically 7-14 days).

-

Staining: Colonies are fixed and stained with a dye such as crystal violet.

-

Colony Counting: The number of colonies in each dish is counted. The RCE is calculated as the ratio of the number of colonies in treated dishes to the number of colonies in control dishes.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for the detection of DNA damage in individual cells.

-

Cell Encapsulation: Single cells are embedded in a low-melting-point agarose gel on a microscope slide.

-

Lysis: The cells are lysed using a detergent and high salt solution to remove membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

-

Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric field is applied. Damaged DNA (containing strand breaks) migrates from the nucleoid towards the anode, forming a "comet tail." The amount of DNA in the tail is proportional to the amount of DNA damage.

-

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

-

Image Analysis: The extent of DNA damage is quantified by analyzing the comet images for parameters such as tail length and the percentage of DNA in the tail.

Signaling Pathways and Experimental Workflows

Currently, there is no available information in the scientific literature regarding the specific signaling pathways modulated by this compound or 1-chloro-3-buten-2-one.

To illustrate the general workflow for assessing the biological activity of a compound as described in the experimental protocols, the following diagram is provided.

Conclusion

While there is a clear interest in the biological activities of chlorinated α,β-unsaturated ketones, the specific compound this compound remains largely uncharacterized in the public scientific domain. The available data on the related molecule, 1-chloro-3-buten-2-one, highlights the potential for such compounds to exhibit significant cytotoxicity and genotoxicity. Further research is necessary to elucidate the specific biological profile of this compound, including its mechanism of action and any potential therapeutic or toxicological implications. Researchers and drug development professionals are encouraged to conduct foundational studies to fill this knowledge gap.

References

In-Depth Toxicological Profile of 1-Chloro-4-phenyl-3-buten-2-one and Related Compounds

Introduction

1-Chloro-4-phenyl-3-buten-2-one is a chemical compound for which detailed toxicological data is sparse. To provide a relevant toxicological assessment, this guide synthesizes information on structurally similar molecules. These include the parent compound, 4-phenyl-3-buten-2-one (also known as benzylideneacetone), its chlorinated isomers, and the related compound 1-chloro-3-buten-2-one. By examining the toxicological profiles of these related substances, we can infer potential hazards and guide future research and handling of this compound.

Hazard Identification for Phenyl-butenone Derivatives

Safety data for various phenyl-butenone derivatives indicate a consistent pattern of irritant and sensitization effects. The GHS classifications for these compounds are summarized below.

| Compound | CAS Number | GHS Hazard Classifications | Source |

| trans-4-Phenyl-3-buten-2-one | 1896-62-4 | Skin Irritation (Category 2), Eye Irritation (Category 2), Skin Sensitization (Category 1) | [1] |

| (E)-4-(3-Chloro-phenyl)-but-3-en-2-one | 30626-02-9 | Acute Toxicity, Oral (Category 4), Acute Toxicity, Dermal (Category 4), Acute Toxicity, Inhalation (Category 4), Skin Irritation (Category 2), Serious Eye Irritation (Category 2) | [2] |

| 4-(4-Chlorophenyl)-3-buten-2-one | 3160-40-5 | Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity — Single Exposure (Category 3, Respiratory tract irritation) | [3] |

Toxicological Data for 1-Chloro-3-buten-2-one (CBO)

A significant body of research is available for 1-chloro-3-buten-2-one (CBO), a metabolite of the human carcinogen 1,3-butadiene. These studies offer valuable insights into the potential toxicity of alpha-chlorinated ketones like this compound.

Summary of Findings

A key study found CBO to be both cytotoxic and genotoxic. It was identified as being approximately 100-fold more potent in its toxicity than 1-chloro-2-hydroxy-3-butene (CHB), another metabolite of 1,3-butadiene.[4]

| Endpoint | Observation | Source |

| Cytotoxicity | CBO is a potent cytotoxic agent. | [4] |

| Genotoxicity | CBO is capable of directly generating DNA breaks. It produces alkali-labile sites on DNA but does not appear to induce DNA cross-links. | [4] |

| Mutagenicity | The high toxicity of CBO made it difficult to reliably assess its mutagenic potential in the Ames test strains used (TA1535 and TA1537). | [4] |

Experimental Protocols

The following are descriptions of the experimental methodologies used to assess the toxicology of CBO.

3.2.1. Cell Viability (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Procedure: Human normal hepatocyte L02 cells were seeded in 96-well plates. After cell attachment, they were exposed to varying concentrations of CBO for a specified period. Subsequently, the MTT solution was added to each well and incubated. After incubation, the formazan crystals were dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability was expressed as a percentage of the control (untreated cells).

3.2.2. Cytotoxicity (Relative Cloning Efficiency Assay)

The relative cloning efficiency assay is a method used to determine the cytotoxicity of a substance by measuring its effect on the ability of single cells to proliferate and form colonies.

-

Procedure: A known number of L02 cells were seeded into culture dishes and treated with different concentrations of CBO. The cells were then allowed to grow for a period sufficient to form visible colonies. After this period, the cells were fixed and stained. The number of colonies in each dish was counted, and the cloning efficiency was calculated as the ratio of the number of colonies to the number of cells seeded. The relative cloning efficiency was then determined by comparing the cloning efficiency of treated cells to that of control cells.

3.2.3. Genotoxicity (Comet Assay)

The comet assay, or single-cell gel electrophoresis assay, is a technique for detecting DNA damage at the level of the individual eukaryotic cell.

-

Procedure: L02 cells were exposed to CBO. After treatment, the cells were embedded in agarose on a microscope slide and lysed with detergent and high salt to remove membranes, cytoplasm, and nucleoplasm, leaving behind the nucleoid containing the DNA. The DNA was then subjected to electrophoresis. Damaged DNA, containing fragments and breaks, migrates further from the nucleus than undamaged DNA, creating a "comet" shape with a head (the intact nucleus) and a tail (the damaged DNA fragments). The length and intensity of the comet tail relative to the head are proportional to the amount of DNA damage. The study specifically looked for single-strand breaks and alkali-labile sites.[4]

3.2.4. Mutagenicity (Ames Test)

The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism. It is a biological assay to assess the mutagenic potential of chemical compounds.

-

Procedure: Histidine-dependent strains of Salmonella typhimurium (e.g., TA1535 for base-pair substitutions and TA1537 for frameshift mutations) were used. These strains have mutations in genes involved in histidine synthesis, so they cannot grow in a histidine-free medium. The bacteria were exposed to various concentrations of CBO in the presence and absence of a metabolic activation system (S9 mix). They were then plated on a medium with a minimal amount of histidine. If the chemical is a mutagen, it will cause reverse mutations, allowing the bacteria to regain the ability to synthesize histidine and form colonies. The number of revertant colonies is proportional to the mutagenic potency of the substance. As noted, the high toxicity of CBO complicated the interpretation of these results.[4]

Visualizations

Experimental Workflow for In Vitro Toxicology

The following diagram illustrates a general workflow for assessing the cytotoxicity, genotoxicity, and mutagenicity of a chemical compound based on the experimental protocols described.

Caption: General workflow for in vitro toxicological assessment.

Signaling Pathways

There is currently insufficient information in the scientific literature to delineate specific signaling pathways activated or inhibited by this compound or its close analogs. The genotoxic effects of CBO, such as the direct induction of DNA breaks[4], suggest a mechanism that involves direct interaction with DNA or components of the DNA replication and repair machinery. However, without further mechanistic studies, the creation of a detailed signaling pathway diagram would be speculative. Research into the cellular responses to DNA damage induced by this class of compounds would be necessary to identify the specific pathways involved (e.g., p53 signaling, apoptosis pathways, or DNA repair pathways).

Conclusion

While direct toxicological data for this compound is lacking, information from structurally related compounds provides a preliminary hazard assessment. The available data suggests that this compound is likely to be a skin and eye irritant and a potential skin sensitizer. Furthermore, the data on 1-chloro-3-buten-2-one indicates a potential for significant cytotoxicity and genotoxicity, primarily through the induction of DNA damage. These findings underscore the need for careful handling of this compound in a research setting and highlight the necessity for comprehensive toxicological studies to fully characterize its safety profile. Researchers and drug development professionals should use appropriate personal protective equipment and engineering controls when working with this and related compounds.

References

- 1. fishersci.fr [fishersci.fr]

- 2. (E)-4-(3-Chloro-phenyl)-but-3-en-2-one | C10H9ClO | CID 5373975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(4-Chlorophenyl)-3-buten-2-one | C10H9ClO | CID 736572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cytotoxicity, genotoxicity, and mutagenicity of 1-chloro-2-hydroxy-3-butene and 1-chloro-3-buten-2-one, two alternative metabolites of 1,3-butadiene - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 1-Chloro-4-phenyl-3-buten-2-one

Disclaimer: Limited direct experimental data is publicly available for the stability and storage of 1-Chloro-4-phenyl-3-buten-2-one. The following guide is based on the chemical properties of its core functional groups—an α-chloro ketone and a conjugated enone—as well as data from structurally similar compounds. Researchers should treat this information as a preliminary guide and conduct their own stability studies for critical applications.

Core Stability Profile and Storage Recommendations

This compound is a molecule that combines the reactivity of an α,β-unsaturated ketone with that of an α-halo ketone. This dual functionality makes it susceptible to degradation via several pathways, particularly in the presence of light, heat, nucleophiles, and bases. Proper storage and handling are crucial to maintain its chemical integrity.

Summary of Potential Instabilities

The following table summarizes the potential instabilities of this compound based on its structural motifs.

| Parameter/Condition | Potential Instability/Degradation Pathway | Recommended Storage/Handling |

| Light | Photodegradation, polymerization, or rearrangement of the conjugated system. The related compound trans-4-phenyl-3-buten-2-one is known to be light-sensitive. | Store in amber vials or protect from light. Conduct experiments under subdued lighting conditions where possible. |

| Temperature | Thermal decomposition. Elevated temperatures can accelerate degradation reactions. | Store in a cool, dry, and well-ventilated place. Refrigeration or freezing in a suitable solvent may be appropriate for long-term storage, but qualification is required to ensure no precipitation or degradation occurs upon thawing. |

| pH (Basic) | Susceptible to Favorskii rearrangement due to the acidic α-proton and the presence of a leaving group (chloride). Also prone to base-catalyzed hydrolysis or other nucleophilic attacks. | Avoid contact with basic solutions or materials. Use aprotic or neutral solvents. |

| pH (Acidic) | The conjugated enone system may be susceptible to acid-catalyzed isomerization or polymerization. | Use with caution in strongly acidic conditions. Monitor for the appearance of byproducts. |

| Nucleophiles | The β-carbon of the enone is susceptible to Michael (1,4-conjugate) addition. The carbonyl carbon can undergo 1,2-addition. The α-carbon is an electrophilic center for S_N2 reactions. | Avoid contact with strong nucleophiles (e.g., amines, thiols, strong bases) unless part of a planned reaction. |

| Oxidizing Agents | The alkene and phenyl ring can be susceptible to oxidation. | Store away from strong oxidizing agents. |

| Moisture/Water | Potential for slow hydrolysis of the α-chloro ketone moiety. | Store in a tightly sealed container in a dry environment or under an inert atmosphere (e.g., argon, nitrogen). |

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways. The following diagram illustrates these possibilities.

Solubility Profile of 1-Chloro-4-phenyl-3-buten-2-one: A Technical Guide

This technical guide is intended for researchers, scientists, and drug development professionals, offering an in-depth overview of the solubility of 1-Chloro-4-phenyl-3-buten-2-one in various organic solvents, based on data from its parent compound.

Core Data Presentation: Solubility of 4-Phenyl-3-buten-2-one

The solubility of a compound is a critical physical property that influences its behavior in various applications, from reaction kinetics to formulation in drug delivery systems. The following tables summarize the available quantitative and qualitative solubility data for 4-Phenyl-3-buten-2-one.

Table 1: Quantitative Solubility of 4-Phenyl-3-buten-2-one

| Solvent | Solubility (g/L) | Temperature (°C) |

| Water | 1.3 | 20 |

| Dimethyl Sulfoxide (DMSO) | 29,000 | 25 |

| Ethanol | 29,000 | 25 |

Note: The high solubility value in water from one source[1] may be an outlier, as other sources describe it as insoluble or very slightly soluble.[2][3][4][5][6][7][8][9][10][11]

Table 2: Qualitative Solubility of 4-Phenyl-3-buten-2-one

| Solvent | Solubility Description |

| Alcohol (Ethanol) | Freely soluble / Very soluble[2][6][7][11][12] |

| Benzene | Freely soluble[2][4] |

| Chloroform | Freely soluble[2][4] |

| Diethyl Ether | Freely soluble[2][4] |

| Petroleum Ether | Very slightly soluble / Sparingly soluble[2][7] |

| Non-polar solvents | Soluble[5][8] |

| Oils | Soluble[6][13] |

Experimental Protocol: Determination of Solubility

This section outlines a general methodology for the experimental determination of the solubility of a solid organic compound like this compound.

Objective: To quantitatively determine the solubility of the compound in a given solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected organic solvents (e.g., ethanol, acetone, DMSO)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Safety Precautions:

-

Conduct all operations in a well-ventilated fume hood.[14]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][14]

-

The parent compound, 4-Phenyl-3-buten-2-one, is a known skin and eye irritant and may cause sensitization.[14][15] Handle this compound with similar precautions.

Procedure (Shake-Flask Method):

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

-

Equilibration:

-

Seal the vial tightly and place it in a constant temperature bath or shaker.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required may vary depending on the compound and solvent.

-

-

Phase Separation:

-

Allow the vial to stand undisturbed at the same temperature until the excess solid has settled.

-

-

Sample Withdrawal and Filtration:

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

-

Dilution:

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC, UV-Vis).

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the solute.

-

-

Calculation:

-

Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Key relationships in solubility studies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. 4-Phenyl-3-buten-2-one 99 122-57-6 [sigmaaldrich.com]

- 3. 4-Phenyl-3-buten-2-one(122-57-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Benzylideneacetone [chemeurope.com]

- 6. 4-Phenyl-3-Buten-2-one | C10H10O | CID 15909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Phenyl-3-buten-2-one, 98+% | Fisher Scientific [fishersci.ca]

- 8. Benzylidene Acetone, 122-57-6, Benzalacetone; Magalvan ZTC-BAR; Benzylideneacetone; Methyl styryl ketone; Benzylidene acetone [mallakchemicals.com]

- 9. 4-Phenyl-3-buten-2-on – Wikipedia [de.wikipedia.org]

- 10. Benzylideneacetone - Wikipedia [en.wikipedia.org]

- 11. trans-4-Phenyl-3-buten-2-one CAS#: 1896-62-4 [m.chemicalbook.com]

- 12. trans-4-Phenyl-3-buten-2-one | 1896-62-4 [chemicalbook.com]

- 13. Page loading... [wap.guidechem.com]

- 14. dept.harpercollege.edu [dept.harpercollege.edu]

- 15. fishersci.fr [fishersci.fr]

The Emergence of a Versatile Ketone: A Technical Guide to 1-Chloro-4-phenyl-3-buten-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the synthesis, properties, and potential applications of 1-Chloro-4-phenyl-3-buten-2-one, a halogenated unsaturated ketone of interest in organic synthesis and medicinal chemistry. While a singular definitive "discovery" paper for this specific compound is not readily identifiable in the surveyed literature, its existence is predicated on established synthetic methodologies for α,β-unsaturated ketones and α-haloketones. This document consolidates the available information on its synthesis, physico-chemical properties, and the biological activities of structurally related compounds, providing a foundational resource for researchers in the field.

Synthesis and Mechanistic Overview

The preparation of this compound can be approached through several synthetic strategies, primarily involving the chlorination of a suitable precursor. One of the most direct conceptual routes is the reaction of a corresponding β-diketone with a chlorinating agent. A general method for the synthesis of β-chloro-α,β-unsaturated ketones involves the treatment of a β-diketone with triphenylphosphine dihalide in the presence of a base like triethylamine.[1]

A plausible synthetic pathway for this compound would start from benzalacetone (4-phenyl-3-buten-2-one), a readily available starting material. The synthesis of its isomer, 3-chloro-4-phenylbutan-2-one, has been well-documented and proceeds via the reduction of (E)-4-phenyl-3-buten-2-one to 4-phenyl-3-buten-2-ol, followed by an iridium-catalyzed tandem isomerization and C-Cl bond formation.[2] While this yields an isomer, it highlights the reactivity of the butenone scaffold.

A logical workflow for the synthesis of the target compound is outlined below:

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocols

While a specific protocol for this compound is not detailed in the available literature, a general procedure for the synthesis of β-chloro-α,β-unsaturated ketones from β-diketones can be adapted.

General Protocol for the Synthesis of β-Chloro-α,β-unsaturated Ketones: [1]

-

Reactant Preparation: A solution of the β-diketone precursor in a suitable anhydrous solvent (e.g., benzene) is prepared in a reaction vessel under an inert atmosphere.

-

Addition of Base: Triethylamine is added to the solution to act as a proton scavenger.

-

Chlorination: Triphenylphosphine dichloride, prepared in situ or added as a solution, is introduced to the reaction mixture, typically at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered to remove any precipitated salts. The filtrate is then washed with water and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Physicochemical and Spectroscopic Data

Specific quantitative and spectroscopic data for this compound are not available in the surveyed literature. However, data for the related isomer, 3-Chloro-4-phenyl-3-butene-2-one , and the corresponding alkyne, 1-Chloro-4-phenyl-3-butyn-2-one , are presented below for comparative purposes.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 3-Chloro-4-phenyl-3-butene-2-one | 53973-14-1 | C₁₀H₉ClO | 180.631[3] | - |

| 1-Chloro-4-phenyl-3-butyn-2-one | 176648-09-2 | C₁₀H₇ClO | 178.62[4] | - |

| 3-Chloro-4-phenylbutan-2-one | 20849-77-8 | C₁₀H₁₁ClO | 182.64 | Yellow Oil[2] |

Note: "-" indicates data not available in the search results.

Spectroscopic characterization would be essential to confirm the structure of this compound. Expected spectroscopic features would include:

-

¹H NMR: Signals corresponding to the vinyl proton, the phenyl group protons, and the methyl protons. The chemical shift and coupling constants of the vinyl proton would be indicative of the stereochemistry of the double bond.

-

¹³C NMR: Resonances for the carbonyl carbon, the chlorinated vinylic carbon, the other vinylic carbon, the carbons of the phenyl ring, and the methyl carbon.

-

IR Spectroscopy: A characteristic absorption band for the α,β-unsaturated carbonyl group (typically in the range of 1650-1685 cm⁻¹) and C-Cl stretching vibrations. The NIST WebBook provides an IR spectrum for 3-Chloro-4-phenyl-3-butene-2-one which can serve as a reference.[3]

-

Mass Spectrometry: The molecular ion peak and isotopic pattern characteristic of a monochlorinated compound.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound have not been found. However, the broader class of butenone derivatives is known to exhibit a range of biological activities, including antifungal and insecticidal properties.[5] Furthermore, chalcones, which share the 1,3-diphenyl-2-propen-1-one core structure, are known for a wide array of pharmacological effects, including antibacterial and anti-inflammatory activities.[6]

It is important to note that α,β-unsaturated ketones are Michael acceptors and can react with biological nucleophiles, such as cysteine residues in proteins. This reactivity is often the basis for their biological effects. A logical relationship diagram illustrating this potential mechanism of action is provided below.

Caption: Postulated mechanism of action via Michael addition.

Conclusion

This compound represents a potentially valuable synthetic intermediate and a candidate for biological screening. While its specific discovery and detailed characterization are not yet prominent in the scientific literature, established synthetic methodologies provide a clear path for its preparation. Further research is warranted to fully elucidate its properties, reactivity, and biological potential. This guide serves as a starting point for researchers interested in exploring the chemistry and applications of this and related α-halo-α,β-unsaturated ketones.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 3-Chloro-4-phenyl-3-butene-2-one [webbook.nist.gov]

- 4. 1-Chloro-4-phenyl-3-butyn-2-one CAS#: 176648-09-2 [m.chemicalbook.com]

- 5. Synthesis and Antifungal Activity of New butenolide Containing Methoxyacrylate Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jmpcr.samipubco.com [jmpcr.samipubco.com]

Methodological & Application

Application Notes and Protocols for the Chlorination of Benzylideneacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chlorination of benzylideneacetone, a common intermediate in organic synthesis. Benzylideneacetone, an α,β-unsaturated ketone, readily undergoes electrophilic addition across its carbon-carbon double bond. This protocol focuses on the addition of chlorine to yield α,β-dichlorobenzylideneacetone. The primary method described utilizes N-Chlorosuccinimide (NCS) as a safe and efficient chlorinating agent. Variations of the protocol using alternative chlorinating agents are also discussed. This application note includes a detailed experimental procedure, a summary of expected quantitative data, and a visualization of the reaction pathway and experimental workflow.

Introduction

Benzylideneacetone, formally known as (3E)-4-phenylbut-3-en-2-one, is a key building block in the synthesis of various organic molecules. Its conjugated system, consisting of a benzene ring, a carbon-carbon double bond, and a carbonyl group, allows for a variety of chemical transformations. The carbon-carbon double bond is susceptible to electrophilic attack, making it a prime target for halogenation.

The chlorination of benzylideneacetone is a classic example of an electrophilic addition reaction. This reaction proceeds by the attack of an electrophilic chlorine species on the electron-rich double bond, leading to the formation of a vicinal dichloride. The resulting α,β-dichlorobenzylideneacetone can serve as a precursor for the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. Understanding and optimizing the chlorination protocol is therefore of significant interest to researchers in organic synthesis and drug development.

Signaling Pathway and Reaction Mechanism

The chlorination of benzylideneacetone proceeds via an electrophilic addition mechanism. The π-electrons of the alkene double bond act as a nucleophile, attacking an electrophilic chlorine source. This initially forms a cyclic chloronium ion intermediate, which is then attacked by a chloride ion in an anti-addition fashion to yield the vicinal dichloride.

Caption: Reaction mechanism for the electrophilic chlorination of benzylideneacetone.

Experimental Protocols

Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)

This protocol describes a common and relatively safe method for the chlorination of benzylideneacetone using N-Chlorosuccinimide (NCS) in an aprotic solvent.